2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-amino-3-(4-methylphenyl)-1,2,4-oxadiazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methoxyphenyl)-N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
- **2-(4-methoxyphenyl)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Uniqueness
2-(4-methoxyphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring provides a distinct profile compared to other similar compounds .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-3-7-18(8-4-16)23-26-24(30-27-23)19-9-11-20(12-10-19)25-22(28)15-17-5-13-21(29-2)14-6-17/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
KVXURVXWWIVUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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